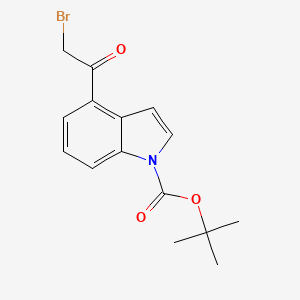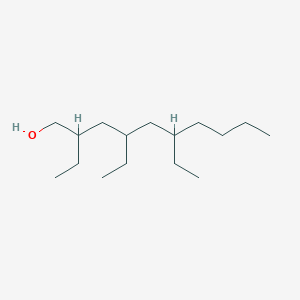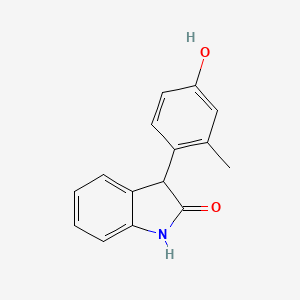![molecular formula C10H16LiN2P B14381730 lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine CAS No. 90210-31-4](/img/structure/B14381730.png)
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is a compound that combines lithium with a phosphine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine typically involves the reaction of a lithium reagent with a phosphine precursor. One common method is the reaction of lithium metal with a chlorophosphine compound in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various metal-phosphine complexes.
Applications De Recherche Scientifique
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems where phosphine ligands play a role.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphine ligand can coordinate with metal atoms, facilitating various chemical transformations. The lithium atom can also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyllithium: Another organolithium compound used in similar applications.
Dimethylaminophenylphosphine: A related phosphine ligand without the lithium component.
Uniqueness
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is unique due to the presence of both lithium and a phosphine ligand in its structure. This combination provides distinct reactivity and coordination properties, making it valuable in specific catalytic and synthetic applications.
Propriétés
Numéro CAS |
90210-31-4 |
|---|---|
Formule moléculaire |
C10H16LiN2P |
Poids moléculaire |
202.2 g/mol |
Nom IUPAC |
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16N2P.Li/c1-11(2)13(12(3)4)10-8-6-5-7-9-10;/h5-6,8-9H,1-4H3;/q-1;+1 |
Clé InChI |
DCYGZJCVIDRHKA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)P(C1=CC=C[C-]=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)

![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)

![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)


![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)

![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
